Floxuridine

Colorectal cancer liver metastases Hepatic arterial infusion Objective response rate

Floxuridine (FUDR) is the only fluoropyrimidine optimized for hepatic arterial infusion (HAI), driven by its 95% first-pass hepatic extraction that yields a 400-fold higher intratumoral concentration versus systemic 5-FU. This unique pharmacokinetic profile makes it indispensable for HAI pump programs treating liver-metastatic colorectal adenocarcinoma, where it delivers a 2.3-fold higher objective response rate and 2.6-fold longer time to hepatic progression compared to systemic fluoropyrimidines. Additionally, floxuridine demonstrates superior efficacy in ARID1A-deficient CRC models and unique synergistic activity with PARP inhibitors—effects not replicable with 5-FU or capecitabine—making it a critical reagent for biomarker-driven oncology research and DNA damage response combination studies.

Molecular Formula C9H11FN2O5
Molecular Weight 246.19 g/mol
CAS No. 50-91-9
Cat. No. B1672851
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFloxuridine
CAS50-91-9
SynonymsFdUrD;  floxuridin;  fluorodeoxyuridine;  fluorouridine deoxyribose;  fluoruridine deoxyribose. FUDF. 5FUDR;  FDUR;  FUdR. WR138720.
Molecular FormulaC9H11FN2O5
Molecular Weight246.19 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=C(C(=O)NC2=O)F)CO)O
InChIInChI=1S/C9H11FN2O5/c10-4-2-12(9(16)11-8(4)15)7-1-5(14)6(3-13)17-7/h2,5-7,13-14H,1,3H2,(H,11,15,16)/t5-,6+,7+/m0/s1
InChIKeyODKNJVUHOIMIIZ-RRKCRQDMSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite powder
Solubility1 g in about 4.5 ml isopropanol, about 7.5 ml methanol, about 12 ml alcohol, about 27 ml acetone;  insol in chloroform, ether, and benzene
4.08e+01 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Floxuridine (FUDR) CAS 50-91-9: An Antimetabolite Prodrug with Hepatic Arterial Infusion Specificity


Floxuridine (FUDR, 5-fluoro-2′-deoxyuridine), CAS 50-91-9, is a fluorinated pyrimidine antimetabolite analogue of uracil [1]. It is an FDA-approved prodrug that is rapidly catabolized in vivo to the active metabolite 5-fluorouracil (5-FU), with its primary clinical application being the regional intra-arterial treatment of gastrointestinal adenocarcinoma metastatic to the liver via continuous hepatic arterial infusion (HAI) [2]. This delivery route exploits its unique pharmacokinetic property of a short plasma half-life (<10 minutes) and a 95% first-pass hepatic extraction, enabling a 400-fold increase in intratumoral concentration compared to systemic administration [3].

Why Floxuridine Cannot Be Substituted by Systemic 5-FU or Capecitabine for Hepatic Metastases


While floxuridine, 5-fluorouracil (5-FU), and capecitabine all belong to the fluoropyrimidine class and share a common active metabolite, their clinical interchangeability is precluded by critical differences in pharmacokinetic targeting and metabolic activation [1]. Floxuridine's defining advantage is its unique suitability for hepatic arterial infusion (HAI) due to a 95% first-pass hepatic extraction, which confines its activation and toxicity to the liver [2]. In contrast, systemic 5-FU or its oral prodrug capecitabine result in widespread systemic exposure and dose-limiting myelosuppression and gastrointestinal toxicity, failing to achieve the same high intratumoral concentrations within liver metastases without causing prohibitive systemic effects [3]. This fundamental difference in drug delivery and biodistribution renders floxuridine the cornerstone of HAI chemotherapy for liver-confined disease, a role for which systemic alternatives are not pharmacokinetically optimized.

Floxuridine Differentiation Evidence: Quantitative Comparisons Against 5-FU and Systemic Therapy


Floxuridine HAI vs. Systemic 5-FU: A 2.3-Fold Higher Objective Tumor Response in Hepatic Metastases

In a prospective, randomized clinical trial of 74 patients with colorectal liver metastases, hepatic arterial infusion (HAI) of floxuridine demonstrated a 2.3-fold higher objective tumor response rate compared to systemic intravenous 5-FU [1]. This differentiation is specific to the intra-arterial delivery route, which is not clinically feasible for 5-FU or capecitabine in this context due to their lack of hepatic extraction and higher systemic toxicity.

Colorectal cancer liver metastases Hepatic arterial infusion Objective response rate Randomized controlled trial

Floxuridine HAI Extends Time to Hepatic Progression by 2.6-Fold Compared to Systemic 5-FU

The same randomized trial comparing HAI floxuridine to systemic 5-FU also reported a significantly longer time to hepatic disease progression [1]. Patients receiving HAI floxuridine had a median time to hepatic progression of 15.7 months, compared to just 6.0 months for those on systemic 5-FU. This represents a 9.7-month improvement in local hepatic disease control.

Colorectal cancer liver metastases Hepatic arterial infusion Time to progression Locoregional control

Floxuridine Confers a 14% Absolute Increase in 2-Year Overall Survival in Adjuvant HAI After CRLM Resection

A landmark randomized controlled trial evaluating adjuvant HAI floxuridine after resection of colorectal liver metastases (CRLM) demonstrated a significant improvement in 2-year overall survival [1]. The 2-year OS was 86% for patients receiving HAI floxuridine plus systemic therapy, compared to 72% for those receiving adjuvant systemic therapy alone. This finding is corroborated by a second RCT showing a median OS improvement from 34 to 47 months [1].

Colorectal cancer liver metastases Hepatic arterial infusion Adjuvant chemotherapy Overall survival Randomized controlled trial

Floxuridine Exhibits Differential Synthetic Lethality in ARID1A-Deficient CRC Compared to 5-FU

A recent in vitro and in vivo study identified a key biomarker-driven differentiation: Floxuridine (FUDR) exhibited increased sensitivity in ARID1A-deficient colorectal cancer cells compared to 5-FU [1]. The study demonstrated that ARID1A loss impairs DNA damage repair, sensitizing cells to FUDR-induced DNA damage. This effect was superior to that of 5-FU, suggesting a potential therapeutic advantage for FUDR in the specific subset of CRC characterized by ARID1A loss-of-function mutations.

Colorectal cancer ARID1A mutation Synthetic lethality Biomarker Drug sensitivity

Floxuridine Demonstrates Synergy with PARP Inhibitors, a Property Not Shared with 5-FU

Mechanistic studies in both ovarian and colon cancer cell lines have shown that the poly(ADP-ribose) polymerase (PARP) inhibitors olaparib and veliparib markedly synergize with floxuridine (FdUrd) but not with 5-FU [1][2]. The research demonstrates that floxuridine, but not 5-FU, relies on the base excision repair (BER) pathway for cell survival, making cancer cells vulnerable to a combination of floxuridine and PARP inhibitors. This is a clear pharmacodynamic differentiation.

Ovarian cancer Colon cancer PARP inhibitor DNA damage repair Drug synergy Combination therapy

Primary Application Scenarios for Floxuridine Driven by Comparative Evidence


First-Line and Adjuvant Treatment of Colorectal Cancer Liver Metastases (CRLM) via Hepatic Arterial Infusion (HAI)

This is the FDA-approved indication for floxuridine and the scenario with the most robust comparative evidence [1]. Procurement for a specialized surgical oncology or interventional radiology program with an established HAI pump program is justified by: (1) a 2.3-fold higher objective tumor response rate compared to systemic 5-FU [2]; (2) a 2.6-fold longer time to hepatic progression [2]; and (3) a 14% absolute increase in 2-year overall survival in the adjuvant setting when combined with systemic therapy versus systemic therapy alone [3].

Preclinical and Clinical Research on Biomarker-Driven Precision Oncology in Colorectal Cancer

Floxuridine's superior efficacy in ARID1A-deficient colorectal cancer models compared to 5-FU [4] makes it a compound of high interest for research institutions and pharmaceutical companies focused on biomarker-driven therapies. Procurement is essential for studies aimed at validating ARID1A as a predictive biomarker and developing companion diagnostics for floxuridine-based therapies in this genetically defined patient subset.

Combination Therapy Research with PARP Inhibitors for Ovarian and Colon Cancers

The unique and potent synergy between floxuridine and PARP inhibitors, which is not observed with 5-FU [5][6], positions floxuridine as a critical reagent for oncology research and early-phase clinical trials. Procurement by academic medical centers and biotech companies is justified for investigating novel combination strategies targeting the DNA damage response and base excision repair pathways in ovarian, colon, and potentially other cancers.

Intrahepatic Cholangiocarcinoma (iCCA) Locoregional Therapy

While evidence is less extensive than for CRLM, floxuridine HAI is an effective locoregional treatment for liver-confined iCCA [3]. Comparative studies indicate that outcomes with HAI floxuridine plus systemic therapy are markedly superior to historical controls with systemic therapy alone, with response rates up to 58% and 3-year OS up to 43% for the combination versus 21% and 3% for systemic therapy alone [3]. This supports procurement for centers with a focus on hepatobiliary cancers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Floxuridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.